![molecular formula C6H11NO2 B1382344 4-Hydroxy-1,5-dimethylpyrrolidin-2-one CAS No. 1803604-23-0](/img/structure/B1382344.png)
4-Hydroxy-1,5-dimethylpyrrolidin-2-one
Overview
Description
4-Hydroxy-1,5-dimethylpyrrolidin-2-one is a chemical compound with the CAS Number: 1803604-23-0 . It has a molecular weight of 129.16 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO2/c1-4-5(8)3-6(9)7(4)2/h4-5,8H,3H2,1-2H3 . This indicates that the compound has a pyrrolidin-2-one ring with two methyl groups and a hydroxy group attached.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Enzymatic Synthesis
4-Hydroxy-1,5-dimethylpyrrolidin-2-one has been synthesized enantiopure (S)-N-substituted through a regio- and stereoselective hydroxylation process using a biocatalyst. This process affords high yields and purity, emphasizing the potential for enzymatic synthesis in creating specific enantiomers of pyrrolidin-2-ones (Chang, Witholt, & Li, 2000).
Chemoenzymatic Routes
In another study, enantiomerically pure 4-(dimethylamino)pyridines, including hydroxyalkyl pyridines, were prepared using chemoenzymatic routes. This involved using different lipases and oxidoreductases for preparing optically active 4-chloro derivatives, with baker’s yeast serving as a catalyst for the bioreductions of the corresponding ketones. These compounds have shown important catalytic properties in stereoselective constructions (Busto, Gotor‐Fernández, & Gotor, 2006).
Synthesis of Hydroxy-pyrrolin-2-ones
A new method for the synthesis of 5-hydroxy-3-pyrrolin-2-ones was reported, which involves converting N-Boc-3-pyrrolin-2-ones into 2-triisopropylsilyloxypyrroles and their oxidation to yield N-Boc-5-hydroxy-3-pyrrolin-2-ones in high yields. This method underscores the versatility and efficiency in synthesizing hydroxy-pyrrolin-2-ones derivatives (Boukouvalas, Xiao, Cheng, & Loach, 2007).
Synthesis for Medicinal Molecules
Research into pyrrolidin-2-ones and their derivatives considers them as a promising class for non-aromatic heterocyclic compounds. Their structure is prevalent in many natural products and biologically active molecules. The synthesis of new active compounds by introducing various substituents at different positions of 3-hydroxy-3-pyrrolin-2-one has been explored, highlighting their importance in the synthesis of medicinal molecules with enhanced biological activity (Rubtsova et al., 2020).
Multicomponent Reactions in Medicinal Chemistry
A new multicomponent reaction (MCR) for the efficient formation of 5-(4-hydroxy-2-oxo-1,2-dihydropyridin-3-yl)-substituted 5H-chromeno[2,3-b]pyridines has been developed. This process is significant for medicinal chemistry, particularly for treatments related to human inflammatory TNFα-mediated diseases and various biomedical applications (Elinson et al., 2019).
Antioxidant Activity
Research into the antioxidant activity of 3-pyrroline-2-ones derivatives, which include 1,5-dihydro-2H-pyrrol-2-ones, has shown promising results. A specific derivative exhibited significant radical scavenging activity, comparable to conventional antioxidants, suggesting potential applications in physiological environments for these compounds (Nguyen et al., 2022).
Spin-Trap Agent in Analytical Chemistry
This compound derivatives have been used as spin-trap agents in electron paramagnetic resonance (EPR) analysis, particularly in the context of studying hydroxyl radicals in processes based on Fenton reaction. This highlights their utility in analytical chemistry for understanding radical-based reactions (Fontmorin, Burgos Castillo, Tang, & Sillanpää, 2016).
Safety and Hazards
Future Directions
While specific future directions for 4-Hydroxy-1,5-dimethylpyrrolidin-2-one are not available, the use of heterocyclic scaffolds, such as pyrrolidine, in drug discovery is increasing . This is due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . This suggests that there could be potential for further exploration and development of compounds like this compound in the future.
properties
IUPAC Name |
4-hydroxy-1,5-dimethylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-5(8)3-6(9)7(4)2/h4-5,8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZYUVDMIFVGRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277484 | |
Record name | 2-Pyrrolidinone, 4-hydroxy-1,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803604-23-0 | |
Record name | 2-Pyrrolidinone, 4-hydroxy-1,5-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803604-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrrolidinone, 4-hydroxy-1,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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